molecular formula C12H18Cl4N2 B8272417 1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride

1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride

Cat. No.: B8272417
M. Wt: 332.1 g/mol
InChI Key: HHMDXCAUSFULIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group and a dichlorobenzyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorobenzyl group may produce benzyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(3,4-dichlorophenyl)piperidine: Similar structure but lacks the benzyl group.

    4-Amino-1-(3,4-dichlorobenzyl)piperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

1-(3,4-Dichlorobenzyl)piperidin-4-ylamine dihydrochloride is unique due to the presence of both the amino group and the dichlorobenzyl group attached to the piperidine ring

Properties

Molecular Formula

C12H18Cl4N2

Molecular Weight

332.1 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H16Cl2N2.2ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H

InChI Key

HHMDXCAUSFULIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl.Cl

Origin of Product

United States

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